molecular formula C20H13Br3Cl2O3 B12469358 4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol

Katalognummer: B12469358
Molekulargewicht: 611.9 g/mol
InChI-Schlüssel: MNYIDBFYFRGBJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine and chlorine) and hydroxyl groups attached to a phenolic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where bromine and chlorine atoms are introduced to the phenolic rings. The reaction conditions often include the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its multiple halogen atoms and hydroxyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H13Br3Cl2O3

Molekulargewicht

611.9 g/mol

IUPAC-Name

2-bromo-6-[[5-bromo-3-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]-4-chlorophenol

InChI

InChI=1S/C20H13Br3Cl2O3/c21-13-3-9(1-11-5-14(24)7-16(22)19(11)27)18(26)10(4-13)2-12-6-15(25)8-17(23)20(12)28/h3-8,26-28H,1-2H2

InChI-Schlüssel

MNYIDBFYFRGBJV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CC2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)Cl)Br)O)Br)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.